オウキュビン

概要

説明

科学的研究の応用

Aucubin has a wide range of scientific research applications due to its diverse biological activities :

Chemistry: Used as a chemotaxonomic marker for the Plantaginaceae family.

Biology: Studied for its role in plant defense mechanisms against herbivores.

Medicine: Exhibits anti-inflammatory, antioxidant, antidiabetic, antimicrobial, anticancer, and hepatoprotective properties.

Industry: Potential use in developing new pharmaceuticals and as a natural insecticide.

作用機序

アウクビンは、さまざまな分子標的と経路を通じてその効果を発揮します :

抗炎症: HMGB1/TLR-4/NF-κB経路を阻害し、TNF-αやIL-1βなどの炎症性サイトカインの産生を抑制します.

抗酸化: 抗酸化酵素の活性化を促進し、酸化ストレスを軽減します.

神経保護: ミトファジーを活性化し、神経炎症を軽減します.

6. 類似化合物の比較

アウクビンは、その特定の生物活性と化学構造により、イリドイド配糖体の中でユニークです . 類似の化合物には以下が含まれます:

カタポル: 同様の抗炎症および抗酸化特性を持つ別のイリドイド配糖体.

ロガニン: 神経保護および抗炎症効果で知られています.

ゲニポシド: 肝保護および抗炎症活性があります.

生化学分析

Biochemical Properties

Aucubin interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of activities, including anti-inflammatory, antioxidant, anxiolytic and antidepressant, antidiabetic, antifibrotic, antimicrobial, anticancer, antihyperlipidemic, gastroprotective, cardioprotective, hepatoprotective, retinoprotective, neuroprotective, osteoprotective, and renoprotective .

Cellular Effects

Aucubin has been shown to have significant effects on various types of cells and cellular processes. It has been found to alleviate oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury . It also has been observed to elevate autophagy levels and inhibit apoptosis, thereby conferring neuronal protection .

Molecular Mechanism

Aucubin exerts its effects at the molecular level through various mechanisms. It enhances the translocation of Nrf2 into the nucleus, activates antioxidant enzymes, suppresses excessive generation of reactive oxygen species (ROS), and reduces cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, aucubin has been observed to have temporal effects. For instance, in a study on traumatic brain injury, aucubin was administered at various time points after injury, and its effects were observed over time .

Dosage Effects in Animal Models

The effects of aucubin vary with different dosages in animal models. For instance, in a study on traumatic brain injury, different concentrations of aucubin were used, and it was found that aucubin markedly attenuated brain edema, histological damages, and improved neurological and cognitive deficits .

Metabolic Pathways

It is known that aucubin can be deglycosylated into its aglycone, aucubigenin .

Transport and Distribution

It is known that aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin .

Subcellular Localization

It is known that aucubin can interact with various biomolecules and exert its effects at the molecular level .

準備方法

Synthetic Routes and Reaction Conditions: Aucubin can be isolated from plant sources using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using column chromatography . The stationary phase often used is C-18, and the mobile phase is a water-methanol solution made in gradients .

Industrial Production Methods: Industrial production of aucubin involves large-scale extraction from plant materials. The process includes drying the plant material, grinding it into a fine powder, and then extracting aucubin using solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure aucubin .

化学反応の分析

反応の種類: アウクビンは、加水分解、酸化、およびグリコシル化を含むさまざまな化学反応を起こします .

一般的な試薬と条件:

主要な生成物:

アウクビゲニン: アウクビンの加水分解により生成されます.

セコイリドイド: 酸化開裂によって生成されます.

4. 科学研究の応用

類似化合物との比較

Aucubin is unique among iridoid glycosides due to its specific biological activities and chemical structure . Similar compounds include:

特性

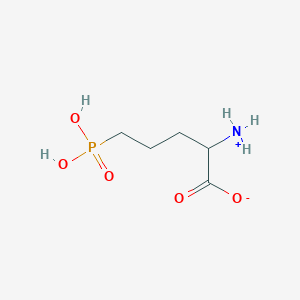

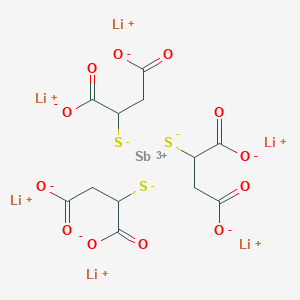

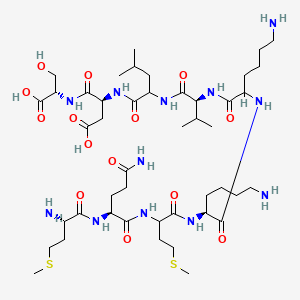

IUPAC Name |

2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWJHRPNHPHBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

356 mg/mL at 20 °C | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-98-1 | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to aucubin's neuroprotective effects?

A1: Aucubin exhibits neuroprotective effects by attenuating oxidative stress and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor and insulin-like growth factor-I. [, ]

Q2: How does aucubin impact inflammation in the context of osteoarthritis?

A2: Aucubin demonstrates anti-inflammatory effects in osteoarthritis by inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species (ROS). [, ]

Q3: What signaling pathway is implicated in aucubin's protective effect against cardiac remodeling after myocardial infarction?

A3: Aucubin protects against cardiac remodeling post-myocardial infarction through the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which attenuates ROS production and inhibits the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. []

Q4: How does aucubin interact with the TLR4/NF-κB pathway in the context of cerebral ischemia and reperfusion injury?

A4: Aucubin exhibits neuroprotective effects against cerebral ischemia and reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) inflammatory signaling pathway, thus reducing neuroinflammation. []

Q5: What role does autophagy play in aucubin's alleviation of methotrexate-induced enteritis?

A5: Aucubin has been shown to alleviate methotrexate-induced enteritis by inducing autophagy, a cellular process involved in degrading and recycling cellular components. []

Q6: What is the molecular formula and weight of aucubin?

A6: Aucubin has a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol. []

Q7: How does pH affect the stability of aucubin in aqueous solutions?

A7: Aucubin is most stable in alkaline conditions (pH ~10) and degrades rapidly in highly acidic environments. []

Q8: What is the impact of ionic strength on aucubin degradation?

A8: Higher ionic strength accelerates aucubin degradation in acidic solutions (pH 4.01). []

Q9: How do metal ions influence aucubin stability?

A9: The presence of metal ions, particularly Cu2+ and Fe3+, accelerates aucubin degradation at pH 7.16. Conversely, Zn2+ slows down the degradation process. []

Q10: What analytical techniques are commonly employed to determine aucubin content in plant materials?

A10: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used to determine aucubin content in plant materials. [, ]

Q11: How is liquid chromatography-mass spectrometry (LC-MS) utilized in aucubin research?

A11: LC-MS is used for both the analysis of aucubin in plant extracts and for confirming the identity of isolated aucubin. []

Q12: What spectroscopic techniques are helpful in characterizing aucubin?

A12: Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups in isolated aucubin. []

Q13: Has the pharmacokinetic profile of aucubin been studied in animal models?

A13: Yes, a pharmacokinetic study of aucubin has been conducted in Sprague-Dawley rats after oral administration, providing insights into its absorption, distribution, metabolism, and excretion. []

Q14: What in vitro models have been used to study the neuroprotective effects of aucubin?

A14: The neuroprotective effects of aucubin have been investigated in vitro using PC12 cells subjected to hydrogen peroxide-induced apoptosis and primary cultured retinal cells exposed to oxidative stress. [, ]

Q15: What animal models have been employed to assess the therapeutic potential of aucubin in osteoarthritis?

A15: The destabilization of the medial meniscus (DMM) mouse model has been utilized to evaluate the effects of aucubin on osteoarthritis progression. []

Q16: Has aucubin shown efficacy in ameliorating the effects of passive smoking in preclinical studies?

A16: Yes, aucubin administration has demonstrated positive effects in a rat model of passive smoking-induced osteoporosis, improving bone mineral density and other parameters. []

Q17: What are the findings from preclinical studies investigating aucubin's role in wound healing?

A17: Aucubin has shown promising results in promoting wound healing in both normal and hyperglycemic rat models, indicating its potential as a therapeutic agent for diabetic wound healing. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)